N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

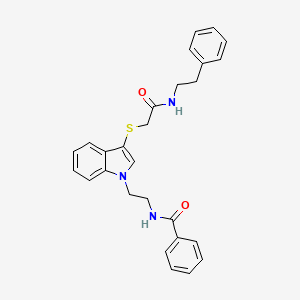

The compound N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a benzamide derivative featuring a thioether-linked indole core and a phenethylamine substituent. Its structure combines a benzamide group (providing rigidity and hydrogen-bonding capacity) with an indole-thioether-phenethylamino side chain, which may enhance receptor interaction and metabolic stability.

Properties

IUPAC Name |

N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c31-26(28-16-15-21-9-3-1-4-10-21)20-33-25-19-30(24-14-8-7-13-23(24)25)18-17-29-27(32)22-11-5-2-6-12-22/h1-14,19H,15-18,20H2,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNUCDXGHRQMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

Thioether Formation: The indole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

Amide Bond Formation: The final step involves coupling the thioether-linked indole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or neurological disorders.

Biological Studies: The compound can be used to study protein-ligand interactions, given its complex structure and potential binding capabilities.

Industrial Applications: It could be utilized in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide exerts its effects is likely multifaceted:

Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

Pathways Involved: The compound could modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thioether/Sulfonyl Modifications

Key Observations :

- Thioether vs. Sulfonyl Groups : The sulfonyl analogue (CAS 878057-32-0) likely exhibits higher chemical stability but reduced membrane permeability compared to the thioether-containing target compound .

- Core Heterocycles : Thiadiazole derivatives (e.g., ) show acetylcholinesterase inhibition, suggesting that replacing the indole core with thiadiazole shifts activity toward neurological targets .

- Substituent Effects: The phenethylamino group in the target compound may enhance sigma receptor binding compared to piperidinyl or nitro-substituted analogues, as seen in sigma receptor-targeting benzamides .

Pharmacological Profile vs. N-Substituted Benzamides

Sigma Receptor Ligands

- Target Compound: The phenethylamino group may mimic the piperidinyl moiety in PIMBA, suggesting comparable sigma receptor affinity. However, the indole-thioether side chain could alter pharmacokinetics (e.g., longer half-life) .

Antimicrobial and Anticancer Agents

- 3‑(2‑(1H-benzimidazol-2-ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) : Exhibits antimicrobial and anticancer activity due to the benzimidazole-thioether motif .

- Target Compound: The indole-thioether group may confer similar antimicrobial properties, but the phenethylamino substituent could enhance cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.